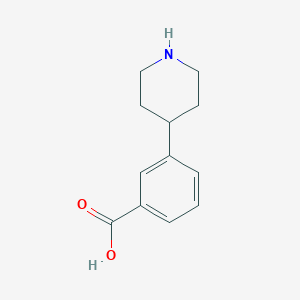

3-(Piperidin-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCKWGCLHGIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654296 | |

| Record name | 3-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766508-67-2 | |

| Record name | 3-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(Piperidin-4-yl)benzoic Acid

Foreword: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the precise characterization of small molecules is a cornerstone of safety, efficacy, and intellectual property. A molecule's three-dimensional architecture dictates its interaction with biological targets, its metabolic fate, and its physicochemical properties. Therefore, the unambiguous elucidation of a chemical structure is not merely an analytical exercise but a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technically-focused workflow for the structural elucidation of 3-(Piperidin-4-yl)benzoic acid, a versatile building block in medicinal chemistry. We will explore a multi-technique approach, grounded in the principles of spectroscopic analysis and logical deduction, to provide a high-confidence structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization, adhering to the rigorous standards of scientific integrity and regulatory scrutiny.

The Molecular Blueprint: An Introduction to this compound

This compound is a bifunctional molecule incorporating a rigid aromatic carboxylic acid moiety and a flexible saturated heterocyclic piperidine ring. This unique combination of structural features makes it a valuable scaffold in the design of novel therapeutics, particularly for targets within the central nervous system.[1] Its molecular formula is C₁₂H₁₅NO₂, with a corresponding monoisotopic mass of 205.1103 g/mol .[2]

Before embarking on the analytical journey, it is crucial to understand the expected connectivity of the atoms. The structure consists of a benzoic acid molecule substituted at the meta-position (C3) with a piperidin-4-yl group. The piperidine ring itself is a six-membered heterocycle containing one nitrogen atom.

A plausible synthetic route for this molecule is the Suzuki-Miyaura cross-coupling reaction. This would involve the palladium-catalyzed coupling of a protected piperidine-4-ylboronic acid derivative with a 3-halobenzoic acid ester, followed by deprotection. Understanding the synthesis is key to anticipating potential process-related impurities that could interfere with structural analysis. For instance, starting materials, such as 3-bromobenzoic acid, or byproducts from the boronic ester preparation could be present in the final sample.

A Symphony of Techniques: The Analytical Workflow

The definitive elucidation of a chemical structure is rarely achieved with a single analytical technique. Instead, a complementary suite of methods is employed, each providing a unique piece of the structural puzzle. Our approach to characterizing this compound will be a logical progression of analyses, designed to be a self-validating system.

References

physicochemical properties of 3-(Piperidin-4-yl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzoic Acid

Introduction

This compound is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which uniquely combines a rigid aromatic carboxylic acid with a flexible saturated heterocycle, makes it a versatile scaffold and a valuable building block for the synthesis of complex molecular architectures. In pharmaceutical research, it serves as a key intermediate in the development of novel therapeutics, including small molecule inhibitors for enzymes involved in inflammatory and metabolic pathways, and compounds targeting neurological disorders.[1] Its utility also extends to its role as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), where its structural properties can influence ternary complex formation and overall drug-like characteristics.

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document offers an in-depth exploration of the causality behind its chemical behavior, provides validated experimental protocols for its characterization, and discusses the critical implications of its properties for researchers in drug discovery and development.

Molecular Identity and Structure

The foundational identity of a compound dictates its every interaction. This compound is defined by the covalent linkage of a piperidine ring at its 4-position to the 3-position of a benzoic acid ring.

| Identifier | Value | Source |

| CAS Number | 766508-67-2 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Synonyms | Benzoic acid, 3-(4-piperidinyl)- | [2] |

The molecule possesses two key functional groups that govern its physicochemical nature:

-

A Benzoic Acid Moiety: An aromatic carboxylic acid group (-COOH) attached to a benzene ring. This group is acidic and serves as a hydrogen bond donor and acceptor.

-

A Piperidine Moiety: A saturated six-membered heterocycle containing a secondary amine (-NH-). This group is basic and also acts as a hydrogen bond donor and acceptor.

The presence of both an acidic and a basic center makes this compound a zwitterionic compound, capable of existing in various protonation states depending on the ambient pH.

Core Physicochemical Properties

A molecule's behavior in both chemical and biological systems is a direct consequence of its intrinsic physicochemical properties. For an ionizable molecule like this compound, these properties are often pH-dependent.

Ionization Constants (pKa)

The pKa values are arguably the most critical parameters for this molecule, as they define its charge state across the physiological pH range, which in turn dictates solubility, lipophilicity, and receptor-binding interactions. The molecule has two primary ionizable centers:

-

Carboxylic Acid Proton (Acidic pKa): The benzoic acid moiety will deprotonate to form a carboxylate anion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.20.[3][4][5] The electron-donating nature of the attached piperidine ring is expected to have a minor, though present, effect on this value.

-

Piperidine Nitrogen (Basic pKa): The secondary amine in the piperidine ring will protonate to form a piperidinium cation (-NH₂⁺-). The pKa of the conjugate acid of piperidine is approximately 11.12.

At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic), while the piperidine nitrogen will be predominantly protonated (cationic), leading to a zwitterionic state.

Caption: Predominant ionization states of this compound at different pH ranges.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

-

logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between octanol and water. For a molecule that is always ionized at physiological pH, logP is a purely theoretical value but serves as a baseline for comparing lipophilicity within a chemical series. A predicted XLogP3 value for a similar isomer is 2.18.[6]

-

logD (Distribution Coefficient): This is the more biologically relevant metric, as it measures the partitioning of all ionic species at a given pH. Due to the zwitterionic nature of this compound at pH 7.4, its logD value will be significantly lower than its logP value. The charged groups are well-solvated by water, reducing the molecule's affinity for the lipid phase. Understanding the logD profile across a range of pH values is essential for predicting its absorption and distribution in the body.[7]

Solubility

The solubility of this compound is highly dependent on pH.

-

Aqueous Solubility: Solubility is lowest at the isoelectric point (pI), where the net charge is zero, and the zwitterionic form predominates. At pH values significantly above or below the pI, solubility increases dramatically as the molecule forms the more soluble anionic or cationic salt, respectively. The parent compound, benzoic acid, has poor solubility in cold water but high solubility in hot water.[3] The presence of the ionizable piperidine group enhances the aqueous solubility of the title compound, especially in acidic or basic solutions.

-

Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents like DMSO and methanol, which can solvate both the polar functional groups and the nonpolar backbone.

Physical Properties

| Property | Value | Source/Comment |

| Boiling Point | 377.5 °C (at 760 mmHg) | [1] |

| Physical Form | Solid / Powder | [2][8] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų (predicted) | [6] This value suggests moderate cell permeability. |

Salt Forms and Stability

For preclinical and clinical development, active pharmaceutical ingredients (APIs) are often formulated as salts to improve their physicochemical properties.

Hydrochloride Salt

Given the basic piperidine nitrogen, the most common and logical salt form is the hydrochloride (HCl) salt. Reacting the free base with hydrochloric acid protonates the piperidine nitrogen, forming this compound hydrochloride.

Rationale for Salt Formation: The primary advantage of converting to the HCl salt is the significant enhancement of aqueous solubility, particularly in neutral pH environments. This is crucial for developing aqueous formulations for in-vitro assays and for improving dissolution rates in vivo.

Storage and Stability

Proper handling ensures the integrity of the compound for research applications.

-

Storage Conditions: The compound should be stored at room temperature, protected from light, in a dry, and tightly sealed container.[1] This prevents degradation from oxidation, hydrolysis, or photolysis.

-

Chemical Stability: The amide bond (if formed from the carboxylic acid) and the piperidine ring are generally stable. However, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to degradation.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of any chemical standard. The following are standard, field-proven methodologies.

Caption: A typical workflow for the analytical validation of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (the benzene ring provides strong chromophore).

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL.

-

Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The acidic modifier (formic acid) ensures consistent protonation of the carboxylic acid and piperidine groups, leading to sharp, symmetrical peaks. The gradient elution is necessary to separate the main compound from potentially more or less polar impurities.[10]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula.

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI (+).

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Predicted m/z: 206.11756.[11]

-

Causality: The basic piperidine nitrogen is readily protonated in the ESI source, making positive mode the ideal choice for sensitive detection. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by mapping the carbon-hydrogen framework.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -COOH and -NH groups.

-

¹H NMR Expected Signals:

-

Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

-

Piperidine Protons: A complex set of multiplets in the δ 1.5-3.5 ppm range. The proton at the 4-position (CH) will be a distinct multiplet coupled to its neighbors.

-

Amine and Acid Protons: Broad singlets for the N-H and COOH protons, which are exchangeable with D₂O. Their chemical shifts can be highly variable.

-

-

¹³C NMR Expected Signals:

-

Carbonyl Carbon: A signal downfield, typically > δ 165 ppm.

-

Aromatic Carbons: 4-6 signals in the δ 120-150 ppm range.

-

Piperidine Carbons: 3-4 signals in the upfield region, typically δ 25-55 ppm.

-

Conclusion: A Bridge Between Chemistry and Biology

This compound is more than a simple organic compound; it is a precisely engineered tool for the modern drug discovery scientist. Its defining characteristic is the duality of its structure—a rigid aromatic core for defined vectoral presentation and a flexible heterocyclic amine for aqueous solubility and interaction with biological targets. The interplay of its two ionizable centers governs its behavior in every relevant system, from a formulation vial to the complex pH gradients of the human body. A thorough understanding and strategic manipulation of its physicochemical properties—pKa, logD, solubility, and stability—are paramount for any researcher aiming to leverage this scaffold to its full potential in creating the next generation of therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | BoroPharm Inc. [boropharm.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. global.oup.com [global.oup.com]

- 6. echemi.com [echemi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1) [cymitquimica.com]

- 9. 726185-55-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - this compound hydrochloride (C12H15NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 3-(Piperidin-4-yl)benzoic acid hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the aqueous solubility of a drug candidate is a cornerstone of its developability. It is a critical physicochemical parameter that dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. Poor solubility can lead to erratic absorption, diminished in vivo exposure, and a higher risk of clinical failure. This guide provides a comprehensive technical overview of 3-(Piperidin-4-yl)benzoic acid hydrochloride, a molecule of interest in medicinal chemistry, with a focus on understanding and determining its solubility profile. As a hydrochloride salt of a molecule containing both a carboxylic acid and a piperidine ring, its solubility is expected to be intricately linked to pH and the composition of the aqueous medium. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a thorough solubility assessment.

Physicochemical Properties and Their Interplay with Solubility

Understanding the inherent properties of this compound hydrochloride is fundamental to predicting and interpreting its solubility behavior. Key parameters such as pKa, logP, and molecular weight collectively influence how the molecule interacts with various solvent systems.

| Physicochemical Property | Predicted/Reported Value (or for Isomer) | Implication for Solubility |

| Molecular Formula | C₁₂H₁₅NO₂ · HCl | - |

| Molecular Weight | 241.71 g/mol [1][2] | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (Predicted) | Carboxylic Acid: ~4-5; Piperidine Amine: ~10-11 | The molecule is amphoteric with two ionizable centers, making its solubility highly pH-dependent.[3][4] |

| XlogP (Predicted) | -0.2 to 2.2 (for related isomers)[5][6] | A low logP suggests a degree of hydrophilicity, which is generally favorable for aqueous solubility. |

The interplay between these properties dictates the overall solubility of the compound. The ionization state, governed by the pKa values of the carboxylic acid and the piperidine amine, is particularly crucial. At different pH values, the net charge of the molecule will change, significantly impacting its ability to interact with polar solvents like water.

Caption: Relationship between physicochemical properties and solubility.

Theoretical Framework for Solubility Behavior

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like this compound hydrochloride, the Henderson-Hasselbalch equation is an indispensable tool for predicting how pH will affect its aqueous solubility.[7][8][9] The molecule possesses both a weakly acidic group (carboxylic acid) and a weakly basic group (piperidine amine).

-

For the weak acid (HA ⇌ H⁺ + A⁻): pH = pKa + log ([A⁻]/[HA])

-

For the weak base (BH⁺ ⇌ B + H⁺): pH = pKa + log ([B]/[BH⁺])

Weakly basic drugs are generally more soluble in acidic conditions (pH < pKa) where they exist in their protonated, charged form.[3][10] Conversely, weakly acidic drugs are more soluble at pH > pKa.[11] Given that this compound hydrochloride is the salt of a weak base and a weak acid, its solubility profile across a pH range will be complex, likely exhibiting a "U-shaped" curve with the lowest solubility at its isoelectric point.

The Common Ion Effect

As a hydrochloride salt, the dissolution of this compound hydrochloride in an aqueous medium introduces chloride ions (Cl⁻) into the solution. If the dissolution medium already contains a source of chloride ions (e.g., in physiological saline or certain buffer systems), the solubility of the salt can be suppressed.[12][13][14] This phenomenon, known as the common ion effect, is an application of Le Chatelier's principle.[13][15] The presence of a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby reducing the apparent solubility.[12][16] This is a critical consideration when designing formulation vehicles or interpreting solubility data from buffers like phosphate-buffered saline (PBS).

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[17][18][19]

Kinetic Solubility Assay

This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[20][21] It reflects the concentration at which a compound precipitates from a supersaturated solution and is valuable for rapid assessment.[18]

Protocol for Nephelometric Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[22]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which significant light scattering is detected indicates precipitation and thus the kinetic solubility limit.[17][18]

Caption: Workflow for a kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[19][23][24] This is typically determined by the shake-flask method, which is considered the gold standard.

Protocol for Shake-Flask Thermodynamic Solubility Assay:

-

Sample Preparation: Add an excess amount of solid this compound hydrochloride to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20][23]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

-

Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in the collected samples.

Data Presentation and Interpretation

The results from the described assays should be meticulously documented. Below are template tables for organizing the generated solubility data for this compound hydrochloride.

Table 1: Thermodynamic Solubility in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Deionized Water | 25 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |

| 0.1 N HCl (pH 1) | 25 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |

| DMSO | 25 | [Insert Data] | [Insert Data] | Shake-Flask HPLC-UV |

Table 2: pH-Dependent Aqueous Solubility Profile

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Dominant Ionic Species |

| 2.0 | 25 | [Insert Data] | Cationic (protonated amine) |

| 4.0 | 25 | [Insert Data] | Zwitterionic/Cationic |

| 6.0 | 25 | [Insert Data] | Zwitterionic |

| 7.4 | 25 | [Insert Data] | Zwitterionic/Anionic |

| 8.0 | 25 | [Insert Data] | Anionic (deprotonated acid) |

| 10.0 | 25 | [Insert Data] | Anionic |

Conclusion

The solubility of this compound hydrochloride is a multifaceted property governed by its inherent physicochemical characteristics and the external conditions of the solvent system. As a hydrochloride salt of an amphoteric molecule, its solubility is profoundly influenced by pH, and as a salt, it is susceptible to the common ion effect. A comprehensive understanding and accurate measurement of both its kinetic and thermodynamic solubility are not merely academic exercises; they are essential prerequisites for advancing a compound through the drug development pipeline. The protocols and theoretical framework provided in this guide offer a robust system for researchers to generate reliable solubility data, enabling informed decisions in formulation development, preclinical studies, and ultimately, the pursuit of new therapeutic agents.

References

- 1. Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1) [cymitquimica.com]

- 2. CAS 2044705-22-6 | 4-(piperidin-3-yl)benzoic acid hydrochloride - Synblock [synblock.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 5. PubChemLite - this compound hydrochloride (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Piperidin-4-yl)benzoic acid|lookchem [lookchem.com]

- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. microbenotes.com [microbenotes.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. scielo.br [scielo.br]

- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. byjus.com [byjus.com]

- 15. jchemlett.com [jchemlett.com]

- 16. CK12-Foundation [flexbooks.ck12.org]

- 17. enamine.net [enamine.net]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. evotec.com [evotec.com]

Introduction: The Architectural Significance of a Privileged Scaffold

An In-Depth Technical Guide to the Applications of 3-(4-Piperidinyl)benzoic Acid

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for drug discovery, offering a robust structural foundation that can be readily modified to interact with a wide array of biological targets. 3-(4-Piperidinyl)benzoic acid is a quintessential example of such a scaffold. Its structure marries two key pharmacophoric elements: a piperidine ring and a benzoic acid moiety.

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in clinically approved drugs.[1] Its three-dimensional, chair-like conformation allows for the precise spatial projection of substituents, enabling optimized interactions within a target's binding pocket.[1] Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor or a point of attachment for further chemical elaboration, while also influencing the molecule's overall physicochemical properties like solubility and lipophilicity, which are critical for favorable pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3]

The benzoic acid group provides a planar, aromatic system and a carboxylic acid function. This acidic group is a potent hydrogen bond donor and acceptor and can engage in ionic interactions, often anchoring the molecule to a specific site on a protein target. The phenyl ring itself can participate in pi-stacking or hydrophobic interactions. The true power of the 3-(4-piperidinyl)benzoic acid scaffold lies in the synergistic combination of these two components, providing distinct vectors for chemical modification and a geometrically defined linkage that has proven highly effective in the design of potent and selective modulators of various biological targets. This guide explores the core applications of this versatile building block in contemporary drug development.[4]

Core Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its effective deployment in a drug discovery campaign.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [4] |

| Molecular Weight | 205.25 g/mol | [4] |

| Boiling Point | 377.5 °C at 760 mmHg | [4] |

| CAS Number | 766508-67-2 | [4] |

| Storage | Room temperature, dry, sealed, away from light | [4] |

Application I: Development of Novel Anticancer Agents

The 3-(4-piperidinyl)benzoic acid scaffold and its close isosteres have been instrumental in the development of agents targeting key pathways in oncology, particularly as kinase inhibitors and general antiproliferative compounds.

Rationale and Mechanism of Action

The core structure serves as an excellent starting point for synthesizing inhibitors that can occupy the ATP-binding pocket of various kinases, which are crucial regulators of cell growth, proliferation, and survival. The piperidine ring can be functionalized to extend into different regions of the kinase domain, while the benzoic acid portion can form critical interactions with the hinge region. By modifying these two key positions, chemists can achieve both high potency and selectivity against specific cancer-associated targets.

A prominent strategy involves the dual inhibition of receptor tyrosine kinases like VEGFR-2 and c-Met, which are pivotal in tumor angiogenesis, growth, and metastasis.[5] Derivatives based on a piperidinyl-benzoxazole scaffold, which can be synthesized from piperidine-4-carboxylic acid, have shown significant promise.[5]

Case Study: Piperidinyl-Benzoxazole Derivatives as Dual VEGFR-2/c-Met Inhibitors

Researchers have synthesized a series of piperidinyl-based benzoxazole derivatives and evaluated their inhibitory activity against VEGFR-2 and c-Met kinases.[5] The synthesis involved coupling various substituted amines to the piperidine nitrogen via an acetamide linker. Several of these compounds demonstrated potent, low-micromolar to nanomolar inhibition of both kinases.

| Compound ID | Modification | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) |

| 11a | Phenyl ethanone | 0.081 | 0.210 | 6.25 |

| 11b | p-Fluorophenyl ethanone | 0.057 | 0.181 | 4.30 |

| 5g | 3,4-Dimethoxyphenyl acetamide | 0.420 | 0.810 | 10.12 |

| Sorafenib | Reference Drug | 0.045 | - | 4.95 |

| Data synthesized from a study on piperidinyl-based benzoxazole derivatives.[5] |

The results highlight that substitutions on the piperidine nitrogen significantly influence potency. Compound 11b , with a p-fluorophenyl ethanone moiety, emerged as a particularly potent dual inhibitor with strong cytotoxic effects against the MCF-7 breast cancer cell line, comparable to the reference drug Sorafenib.[5]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is based on the methodology used to evaluate the antiproliferative effects of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.[6]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 3-(4-piperidinyl)benzoic acid derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells, with final concentrations typically ranging from 1 to 100 µM. Control wells receive media with DMSO only.

-

Incubation: The plates are incubated for 48 hours to allow the compounds to exert their effects.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Application II: Modulators of G-Protein Coupled Receptors (GPCRs) for Inflammatory Diseases

The scaffold is a key component in the design of antagonists for GPCRs, such as the P2Y₁₄ receptor, which is a therapeutic target for inflammatory conditions like asthma and acute kidney injury.[7]

Rationale and Mechanism of Action

The P2Y₁₄ receptor is activated by endogenous UDP-sugars, which are released during cellular stress and act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[7] Competitive antagonists that block this receptor can therefore exert potent anti-inflammatory effects. The 3-(4-piperidinyl)benzoic acid scaffold provides an ideal framework for such antagonists. The benzoic acid can mimic the phosphate groups of the endogenous ligand, while the piperidine ring can be modified to optimize affinity and selectivity for the receptor's binding pocket.

Case Study: Development of Non-Zwitterionic P2Y₁₄ Receptor Antagonists

Starting from a known zwitterionic antagonist, researchers explored modifications to the piperidine moiety to remove the charged character, which can be detrimental to oral bioavailability.[7] By replacing the basic piperidine nitrogen with uncharged bioisosteres or capping it with specific functional groups, they were able to maintain moderate to high receptor affinity. This work underscores the "tunability" of the scaffold, where the piperidine component can be systematically altered to improve drug-like properties while preserving target engagement.[7]

Application III: Enzyme Inhibition in Neurological and Metabolic Disorders

The structural rigidity and defined substitution vectors of 3-(4-piperidinyl)benzoic acid make it a valuable core for designing inhibitors of various enzymes.

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 inhibitors are being investigated for the treatment of schizophrenia by modulating glutamatergic neurotransmission. Derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole, an isostere of the core scaffold, have been discovered as potent and selective GlyT1 inhibitors.[8] The development of these compounds showcases the utility of the piperidinyl-aryl linkage in targeting neurotransmitter transporters.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Studies on various benzoic acid derivatives have shown that they can effectively inhibit tyrosinase.[9] While not directly focused on the 3-(4-piperidinyl) analogue, the research demonstrates that the benzoic acid moiety is a valid starting point for tyrosinase inhibitor design. The piperidine ring could be incorporated to explore new interactions within the enzyme's active site and improve pharmacokinetic properties.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This general protocol is adapted from procedures used to create libraries of derivatives for screening.[5][6]

-

Starting Materials: 3-(4-Piperidinyl)benzoic acid hydrochloride, a desired carboxylic acid (R-COOH), a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-piperidinyl)benzoic acid hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Activation: Add the coupling agent (1.2 eq) and the base (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Reaction: Allow the reaction to proceed at room temperature for 4-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

3-(4-Piperidinyl)benzoic acid has firmly established itself as a privileged scaffold in medicinal chemistry. Its architectural elegance, combining a versatile piperidine ring with a functionally crucial benzoic acid moiety, provides a robust platform for developing therapeutics across diverse disease areas, including oncology, inflammation, and neurological disorders. The ability to systematically and independently modify both halves of the molecule allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely continue to exploit this scaffold's potential. The exploration of novel bioisosteres for the benzoic acid and piperidine rings could yield compounds with unique properties. Furthermore, applying this scaffold to new target classes and employing advanced drug design strategies, such as fragment-based design and computational modeling, will undoubtedly unlock new therapeutic opportunities grounded in this remarkably effective molecular framework.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-(piperidin-1-yl)benzoic acid | 1267482-63-2 | Benchchem [benchchem.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-yl)benzoic acid [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconvoluting the Mechanism of Action: A Strategic Approach to Identifying the Biological Targets of 3-(Piperidin-4-yl)benzoic Acid

An In-depth Technical Guide

Abstract

3-(Piperidin-4-yl)benzoic acid represents a class of small molecules with potential therapeutic relevance, yet its specific biological targets and mechanism of action remain uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this and other novel chemical entities. We eschew a simple listing of possibilities in favor of a robust, multi-pronged strategic workflow, integrating in silico prediction with state-of-the-art experimental methodologies. This document details the causality behind experimental choices, provides self-validating protocols for chemical proteomics and biophysical assays, and culminates in a strategy for placing validated targets within their relevant signaling pathways. Our approach is designed to navigate the complexities of target deconvolution, transforming an unknown compound into a tool for biological inquiry and a potential therapeutic lead.

Introduction: The Challenge of an Orphan Ligand

The journey of a small molecule from initial synthesis to a potential therapeutic agent is contingent on a deep understanding of its mechanism of action. This compound, with its piperidine and benzoic acid moieties, belongs to a chemical space that is frequently represented in bioactive compounds. However, without a known biological target, it remains an "orphan ligand." The primary challenge is to identify which protein or proteins it interacts with in the complex environment of the cell to exert a biological effect.

This guide outlines a logical, experience-driven workflow to address this challenge. We will proceed from broad, computational predictions to specific, high-confidence experimental validation, demonstrating a path to elucidate the pharmacology of this compound.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable starting point for generating testable hypotheses. This in silico phase leverages the vast amount of existing biological and chemical data to predict potential protein targets.

Rationale for a Dual-Approach Computational Screen

We advocate for a two-pronged approach:

-

Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often have similar biological activities. We will search for known drugs or bioactive compounds that are structurally analogous to this compound.

-

Structure-Based Virtual Screening (Reverse Docking): This method "docks" the 3D conformation of our molecule into the binding sites of a large library of protein crystal structures to calculate a binding affinity score. This can identify potential targets even if they are not known to bind to structurally similar ligands.

Experimental Workflow: In Silico Analysis

-

Ligand Similarity Search:

-

Utilize platforms like ChEMBL or PubChem to search for compounds with high Tanimoto similarity to this compound.

-

Compile a list of the known biological targets for the top 10-20 most similar compounds. This provides an initial list of potential target families (e.g., GPCRs, kinases, ion channels).

-

-

Reverse Docking:

-

Employ a platform like SwissTargetPrediction or a commercial software suite.

-

Submit the 3D structure of this compound for screening against a library of human protein structures.

-

Analyze the results based on the predicted binding energies and druggability of the identified sites.

-

Data Presentation: Hypothetical In Silico Predictions

The results of this phase can be summarized to guide the next steps.

| Prediction Method | Predicted Target Class | Specific Examples | Rationale |

| Ligand Similarity (ChEMBL) | GPCRs (Dopamine/Serotonin) | Dopamine D2 Receptor, 5-HT2A Receptor | Piperidine core is a common scaffold in CNS-acting drugs. |

| Ligand Similarity (PubChem) | Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Benzoic acid moiety can mimic endogenous fatty acid ligands. |

| Reverse Docking | Kinases | Mitogen-activated protein kinase (MAPK) | High docking score in the ATP-binding pocket. |

| Reverse Docking | Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Favorable predicted binding energy in the active site. |

Visualization: Computational Prediction Workflow

Caption: Workflow for generating initial hypotheses of biological targets.

Phase 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, they require experimental validation. An unbiased, proteome-wide approach is crucial to identify targets without preconceived notions. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful technique for this purpose.

The Principle of Affinity Chromatography-Mass Spectrometry (AC-MS)

The core concept is to use our molecule of interest as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. The "bait" (this compound) is immobilized on a solid support (e.g., sepharose beads). When the cell lysate is passed over these beads, proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.

Protocol: AC-MS for Target Identification

This protocol is a self-validating system because it includes a crucial negative control: competition with the free compound. A true binding partner will be captured by the beads, but this capture will be significantly reduced if the lysate is pre-incubated with an excess of free this compound, as the protein's binding site will be occupied.

Step 1: Synthesis of Affinity Resin

-

Functionalization: The benzoic acid group of this compound is the most suitable point for chemical ligation to a solid support, as it is less likely to be critical for binding than the piperidine core.

-

Coupling Chemistry: Activate NHS-ester sepharose beads and couple them to the carboxyl group of the compound via EDC/NHS chemistry. This creates a stable amide bond.

-

Washing: Thoroughly wash the beads to remove any unreacted compound.

-

Control Beads: Prepare control beads that have been treated with the coupling chemistry but without the compound (mock-coupled).

Step 2: Preparation of Cell Lysate

-

Cell Line Selection: Choose a cell line relevant to the potential therapeutic area (e.g., a neuronal cell line if CNS effects are predicted).

-

Lysis: Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein structure and binding competency.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble components. The supernatant is the proteome used for the experiment.

Step 3: Affinity Pulldown

-

Incubation: Divide the lysate into three portions:

-

Portion A (Experimental): Incubate with the compound-coupled beads.

-

Portion B (Competition Control): Pre-incubate with a 100-fold molar excess of free this compound for 1 hour before adding the compound-coupled beads.

-

Portion C (Negative Control): Incubate with the mock-coupled control beads.

-

-

Binding: Gently rotate the mixtures at 4°C for 2-4 hours to allow for binding.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

Step 4: Elution and Sample Preparation for MS

-

Elution: Elute the bound proteins from the beads. This can be done using a harsh denaturant (e.g., urea) or by competing with a high concentration of free compound.

-

On-Bead Digestion: A common method is to perform tryptic digestion directly on the beads. This reduces sample handling losses. Add trypsin and incubate overnight to digest the proteins into peptides.

-

Peptide Cleanup: Collect the peptides and desalt them using a C18 StageTip.

Step 5: LC-MS/MS Analysis and Data Interpretation

-

Analysis: Analyze the peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Quantification: Use a label-free quantification (LFQ) approach to compare the abundance of each identified protein across the three conditions (Experimental, Competition, Negative Control).

-

Hit Identification: A high-confidence hit is a protein that is:

-

Highly abundant in the Experimental sample.

-

Significantly less abundant (or absent) in the Competition Control sample.

-

Significantly less abundant (or absent) in the Negative Control sample.

-

Visualization: AC-MS Experimental Workflow

Caption: Workflow for unbiased target discovery using AC-MS.

Phase 3: Orthogonal Target Validation and Mechanistic Probing

The list of proteins identified by AC-MS contains high-confidence candidates, but direct, quantitative validation is essential to confirm the interaction and establish its functional relevance. This phase uses orthogonal assays—methods that rely on different physical principles—to build a robust case for a specific target.

Direct Binding Confirmation: Biophysical Assays

The first step is to confirm a direct, physical interaction between this compound and a purified candidate protein.

-

Surface Plasmon Resonance (SPR): This technique measures the binding of the compound (analyte) to the purified protein (ligand) immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. A low KD value (e.g., in the nanomolar to low micromolar range) indicates a strong interaction.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing binding thermodynamics and provides a direct measure of the binding affinity (KD) and stoichiometry (n).

Cellular Target Engagement: Confirming Interaction in a Biological Context

It is crucial to demonstrate that the compound binds its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an elegant method for this purpose.

Principle of CETSA: The binding of a ligand to a protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound or a vehicle control and then heated to various temperatures. At higher temperatures, proteins denature and aggregate. The soluble fraction is then analyzed by Western blot or mass spectrometry. A target protein will remain soluble at higher temperatures in the presence of its binding ligand compared to the control.

Protocol: CETSA

-

Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

Functional Consequence: Linking Binding to Activity

The final step is to demonstrate that the binding event modulates the protein's biological function. The specific assay depends entirely on the nature of the validated target protein.

-

If the target is a Kinase: Perform an in vitro kinase activity assay to measure the phosphorylation of a substrate. Determine if the compound inhibits or activates this process and calculate an IC50 value.

-

If the target is a GPCR: Use a cell-based reporter assay to measure downstream signaling, such as changes in intracellular cAMP or calcium levels.

-

If the target is an Enzyme (e.g., FAAH): Measure the enzyme's catalytic activity using a substrate turnover assay and determine if the compound acts as an inhibitor.

Visualization: Hypothetical Signaling Pathway

Assuming a target like FAAH was validated, we can place it in its biological context. FAAH is responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH would increase anandamide levels, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2).

Caption: Hypothetical pathway modulation by inhibiting the validated target FAAH.

Conclusion

The process of identifying the biological targets of a novel compound like this compound is a systematic endeavor that builds a pyramid of evidence. We begin with a broad base of computational predictions, which are then refined through unbiased, proteome-wide experimental screens. The resulting high-confidence candidates are then subjected to rigorous, orthogonal validation to confirm direct binding, cellular engagement, and functional modulation. This integrated strategy, combining chemical proteomics, biophysics, and cell biology, provides a reliable and efficient path to deconvolute a compound's mechanism of action, paving the way for its development as a chemical probe or therapeutic agent.

An In-depth Technical Guide to the Core Mechanism of Action of Fiboflapon (GSK2190915), a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of Fiboflapon (GSK2190915), a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Initially, we address a point of clarification regarding its Chemical Abstracts Service (CAS) number, definitively identifying Fiboflapon as CAS 936350-00-4, not CAS 766508-67-2 as has been erroneously cited in some databases. The core of this document elucidates the critical role of FLAP within the arachidonic acid cascade and the subsequent biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators. We will dissect how Fiboflapon interrupts this pathway, leading to a broad-spectrum reduction in both leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols for the characterization of FLAP inhibitors, and visual representations of the key pathways and workflows.

Introduction and CAS Number Clarification

Fiboflapon, also known by its development codes GSK2190915 and AM-803, is an orally bioavailable small molecule that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma.[1] Its primary mechanism of action is the inhibition of the 5-lipoxygenase-activating protein (FLAP).[2]

It is imperative to address a discrepancy in the public domain concerning the CAS number for this compound. While the query for this guide was associated with CAS 766508-67-2, extensive database verification reveals that the correct and definitive CAS number for Fiboflapon (GSK2190915) is 936350-00-4 . Researchers should exclusively use this CAS number to ensure accurate identification and retrieval of scientific literature and data for this specific molecule.

Leukotrienes are potent lipid mediators implicated in a host of inflammatory diseases.[3] By targeting FLAP, Fiboflapon effectively blocks a crucial upstream step in the leukotriene biosynthesis pathway, thereby preventing the production of all classes of leukotrienes.[3] This mode of action offers a therapeutic strategy for mitigating the inflammatory processes driven by these mediators.

The Arachidonic Acid Cascade and the Role of FLAP

To comprehend the mechanism of Fiboflapon, it is essential to first understand the biochemical pathway it modulates. The arachidonic acid cascade is a complex signaling pathway that generates a diverse array of bioactive lipids, collectively known as eicosanoids, which include prostaglandins and leukotrienes.[4]

Upon cellular stimulation by inflammatory or allergic triggers, arachidonic acid is liberated from the cell membrane phospholipids by the action of cytosolic phospholipase A2 (cPLA2).[5] The fate of the released arachidonic acid is determined by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes.[4]

The 5-LOX pathway is the target of Fiboflapon. In resting cells, the key enzyme 5-LOX resides in the cytoplasm.[6] Upon cellular activation, 5-LOX translocates to the nuclear envelope, where it associates with its essential co-factor, the 5-lipoxygenase-activating protein (FLAP).[6][7] FLAP, an integral membrane protein, is not an enzyme itself but functions as a scaffold and a transfer protein. It binds arachidonic acid and presents it to 5-LOX, facilitating the efficient conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[5][8]

From LTA4, the pathway bifurcates:

-

Leukotriene B4 (LTB4) Synthesis: In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to LTB4.[5] LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a significant role in acute inflammation and immune responses.[9][10]

-

Cysteinyl Leukotriene (cysLT) Synthesis: In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with glutathione to form LTC4.[5] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[11] Collectively known as cysLTs, these molecules are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all of which are hallmark features of asthma and allergic rhinitis.[11][12]

Signaling Pathway Diagram

Caption: The 5-Lipoxygenase Pathway and the inhibitory action of Fiboflapon.

Core Mechanism of Action of Fiboflapon (GSK2190915)

Fiboflapon exerts its anti-inflammatory effects by directly targeting and inhibiting the 5-lipoxygenase-activating protein (FLAP).[2] It is a potent inhibitor, demonstrating high binding affinity for FLAP.[2][13] By binding to FLAP, Fiboflapon prevents the necessary interaction between arachidonic acid and the 5-LOX enzyme.[8] This disruption of the FLAP-5-LOX complex effectively halts the conversion of arachidonic acid to LTA4, the common precursor for all leukotrienes.[5]

The key consequence of FLAP inhibition by Fiboflapon is the simultaneous suppression of both major branches of the leukotriene pathway. This leads to a significant reduction in the production of:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils.

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Mediators of bronchoconstriction and vascular permeability.

This broad-spectrum inhibition of leukotriene synthesis is a key differentiator from other anti-leukotriene therapies, such as cysLT1 receptor antagonists (e.g., montelukast), which only block the action of cysteinyl leukotrienes at their receptor and have no effect on LTB4.[3]

Quantitative Data Summary

| Parameter | Value | Species | Assay | Reference |

| FLAP Binding Affinity | 2.9 nM | Human | Radioligand Binding | [2][13] |

| IC50 for LTB4 Inhibition | 76 nM | Human | Whole Blood Assay | [2][13] |

| In Vivo ED50 for LTB4 Inhibition | 0.12 mg/kg | Rat | Calcium-ionophore challenge | [2] |

| In Vivo ED50 for cysLT Inhibition | 0.37 mg/kg | Rat | Calcium-ionophore challenge | [2] |

Preclinical and Clinical Evidence

The mechanism of action of Fiboflapon has been validated in numerous preclinical and clinical studies.

Preclinical Studies: In rodent models of acute inflammation, oral administration of Fiboflapon resulted in a dose-dependent reduction of LTB4 and cysLTs, as well as decreased plasma protein extravasation and neutrophil influx.[2] It demonstrated a sustained pharmacodynamic effect, with significant inhibition of LTB4 biosynthesis for up to 12 hours after a single dose.[2]

Clinical Studies: In clinical trials involving patients with asthma, Fiboflapon has been shown to attenuate both the early and late asthmatic responses to inhaled allergens.[14] Treatment with GSK2190915 led to a marked suppression (over 90%) of sputum LTB4 and urinary LTE4, confirming its potent inhibition of the 5-LOX pathway in humans.[14][15] While the clinical development of Fiboflapon for asthma has not progressed to market approval, these studies provide robust evidence of its biological activity and mechanism of action in a clinical setting.[1][15]

Experimental Protocols for Characterization of FLAP Inhibitors

The characterization of novel FLAP inhibitors like Fiboflapon relies on a series of well-established in vitro and in vivo assays. The following protocols provide a framework for assessing the potency, selectivity, and efficacy of such compounds.

In Vitro FLAP Binding Assay

Principle: This assay directly measures the affinity of a test compound for the FLAP protein, typically using a radiolabeled ligand that binds to FLAP. The test compound's ability to displace the radioligand is quantified to determine its binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing human FLAP (e.g., HEK293-FLAP cells).

-

Radioligand: Use a high-affinity radiolabeled FLAP inhibitor, such as [3H]MK-886, as the tracer.

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., Fiboflapon).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration through a glass fiber filter mat.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Human Whole Blood LTB4 Inhibition Assay

Principle: This ex vivo assay measures the functional consequence of FLAP inhibition by quantifying the reduction in LTB4 production in human whole blood stimulated with a calcium ionophore.[16][17]

Step-by-Step Methodology:

-

Blood Collection: Collect fresh human whole blood into heparinized tubes.

-

Compound Incubation: Pre-incubate aliquots of the whole blood with varying concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to the blood samples and incubate (e.g., 30 minutes at 37°C).

-

Termination: Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

Sample Preparation: Precipitate proteins from the plasma (e.g., with methanol) and centrifuge to clarify the supernatant.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Workflow Diagram for LTB4 Inhibition Assay

Caption: Experimental workflow for the whole blood LTB4 inhibition assay.

Conclusion

Fiboflapon (GSK2190915) is a well-characterized, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its mechanism of action involves the direct binding to FLAP, thereby preventing the synthesis of all leukotrienes, including the potent neutrophil chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes. This comprehensive inhibition of a key inflammatory pathway has demonstrated clear biological effects in both preclinical models and human clinical trials. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of future FLAP inhibitors, which remain a promising therapeutic target for a range of inflammatory diseases.

References

- 1. Fiboflapon - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. selfhacked.com [selfhacked.com]

- 12. The role of leukotrienes in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Piperidin-4-yl)benzoic Acid: A Privileged Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach relies on identifying low-molecular-weight fragments (<300 Da) that bind with high ligand efficiency to a biological target, and then optimizing these hits into potent drug candidates.[3][4] Within the vast chemical space of available fragments, 3-(piperidin-4-yl)benzoic acid has emerged as a particularly valuable scaffold. Its inherent three-dimensionality, coupled with strategically positioned functional groups, provides a versatile starting point for tackling complex biological targets, including those in the central nervous system (CNS).[5][6] This guide provides a comprehensive technical overview of the this compound fragment, detailing its synthesis, physicochemical properties, and strategic application in FBDD campaigns, from initial screening to hit-to-lead optimization.

The Strategic Value of the this compound Fragment

The utility of a fragment is defined by its ability to form meaningful interactions with a target while presenting clear vectors for chemical elaboration without significant penalties in physicochemical properties. This compound excels in this regard.

-

Inherent 3-Dimensionality: Unlike flat, aromatic fragments that populate many screening libraries, the saturated piperidine ring provides a rigid, non-planar structure.[7] This three-dimensional character is crucial for exploring the complex topographies of protein binding sites, often leading to improved selectivity and potency.[7][8]

-

Adherence to the "Rule of Three": This fragment is an ideal starting point for FBDD, comfortably fitting within the empirical guidelines for successful fragments (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[6] This ensures higher screening hit rates and a more efficient starting point for optimization.

-

Multiple, Orthogonal Vectors for Elaboration: The fragment possesses three distinct points for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR):

-

The Piperidine Nitrogen (Secondary Amine): Acts as a hydrogen bond donor and can be readily N-alkylated or N-acylated to explore nearby pockets.

-

The Carboxylic Acid: Serves as a hydrogen bond donor/acceptor and can be converted to amides, esters, or used as an anchor point for linking strategies.

-

The Aromatic Ring: Provides a platform for substitution to enhance binding affinity through van der Waals or other interactions.

-

This trifecta of modification sites is a key reason for its designation as a "privileged" structure in medicinal chemistry.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of the parent fragment is presented below. These parameters are critical for its initial evaluation and subsequent optimization efforts.

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | [5][11] |

| Molecular Formula | C₁₂H₁₅NO₂ | [5][11] |

| cLogP | ~1.5 - 2.2 | Calculated |

| Hydrogen Bond Donors | 2 (Amine N-H, Carboxyl O-H) | - |

| Hydrogen Bond Acceptors | 3 (Amine N, Carbonyl O, Hydroxyl O) | - |

| Boiling Point | 377.5 °C at 760 mmHg | [5][11] |

| CAS Number | 766508-67-2 | [5][12] |

Synthesis of the Core Scaffold

The 4-arylpiperidine motif is a cornerstone of many pharmaceuticals, and numerous synthetic routes have been developed.[13][14][15] A common and robust strategy for synthesizing the this compound core involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A representative synthetic approach is outlined below.

The synthesis often begins with a protected piperidone derivative. For instance, 1-benzyl-4-piperidone can be converted into a vinyl triflate or a boronic ester. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with a suitable partner, such as 3-bromobenzoic acid or its corresponding ester, to form the C-C bond between the piperidine and benzoic acid rings.[15][16] Final deprotection steps, such as hydrogenolysis to remove the N-benzyl group, yield the target fragment.

Application in a Fragment-Based Drug Discovery Campaign

The journey from fragment identification to a lead compound is a structured process heavily reliant on biophysical techniques and iterative chemical synthesis.

The Fragment Screening Cascade

Given the low affinity typical of fragment hits (μM to mM range), highly sensitive biophysical methods are required for initial screening.[1][3][17] A tiered screening cascade is the most effective approach to identify robust hits and eliminate false positives.

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Hit-to-Lead (H2L) Optimization

Once a co-crystal structure of this compound bound to the target is obtained, the H2L phase begins. The goal is to "grow" the fragment into unoccupied pockets of the binding site to increase affinity and selectivity.[2][4] The three vectors of the fragment are systematically explored.

Caption: Hit-to-Lead optimization strategies for the core fragment.

Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications at these positions can dramatically influence biological activity. For example, in a series of benzamides, substitution on the piperidine ring was crucial for potency against the choline transporter.[18][19] Similarly, the nature of substituents on benzoylpiperidine amides significantly impacts their inhibitory activity against enzymes like tyrosinase.[20][21]

Key Applications and Case Studies

The 4-arylpiperidine moiety is present in numerous approved drugs and clinical candidates, particularly for CNS disorders. Its structural features are well-suited for interacting with receptors and enzymes in the nervous system.[8][13]

-

Neurological Disorders: The fragment is described as a key intermediate for developing drugs targeting conditions like Alzheimer's disease due to its ability to form scaffolds that interact with CNS receptors.[5][11]

-

Enzyme Inhibition: The versatile structure allows for the creation of small molecule inhibitors for various enzymes. For instance, derivatives have been developed as potent and selective inhibitors of the glycine transporter 1 (GlyT1).

-

Targeted Protein Degradation (PROTACs): The rigid, semi-flexible nature of this compound and its isomers makes them excellent linkers in the development of PROTACs. The piperidine ring helps to correctly orient the two ends of the degrader molecule, facilitating the formation of the critical ternary complex.

Experimental Protocols: A Practical Guide

Here, we provide validated, step-by-step protocols for key stages of an FBDD campaign using this fragment.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as fragments in solution bind to the immobilized protein target, providing real-time binding data.[17]

Methodology:

-

Protein Immobilization:

-

Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant).

-

Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

-

Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (~10,000 RU) is reached.

-

Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Fragment Screening:

-

Prepare a stock plate of the this compound fragment and other library members at 10 mM in 100% DMSO.

-

Dilute fragments to a final screening concentration (e.g., 200 µM) in HBS-EP+ buffer containing 2% DMSO.

-

Inject each fragment solution over the target and a reference flow cell (immobilized with a control protein) for 60 seconds at a flow rate of 30 µL/min.

-

Allow for a 120-second dissociation phase with running buffer.

-

Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

-

-

Data Analysis:

-

Double-reference the sensorgram data by subtracting the reference channel signal and the signal from a buffer-only injection.

-

Identify hits as fragments that produce a stable binding response significantly above the noise level.

-

Protocol 2: Orthogonal Hit Validation via Differential Scanning Fluorimetry (DSF)

Objective: To confirm the binding of primary hits using a solution-based, label-free method.

Principle: DSF, or a thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.[17]

Methodology:

-

Reagent Preparation:

-

Prepare a 2X protein solution (e.g., 4 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.

-

Prepare a 10X solution of the hit fragment (e.g., 1 mM) in the same buffer with matching DMSO concentration.

-

-

Assay Setup (in a 96-well qPCR plate):